Fmoc-D-Arg(Mtr)-OH

Description

Context of Fmoc-based Solid-Phase Peptide Synthesis (SPPS)

The predominant method for chemically synthesizing peptides today is Solid-Phase Peptide Synthesis (SPPS), a technique pioneered by Bruce Merrifield. du.ac.in The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) approach is the most commonly used methodology within SPPS. du.ac.innih.gov This strategy is built on an orthogonal protecting group scheme, where different types of protecting groups are removed by distinct chemical mechanisms. du.ac.innih.gov

The core principle of SPPS involves attaching the C-terminal amino acid of the target peptide to an insoluble solid support, often a resin. oup.com The peptide chain is then elongated in a stepwise manner by sequentially adding amino acid residues. biomatik.comuci.edu Each cycle of amino acid addition involves two key steps:

Deprotection: The temporary Nα-protecting group (in this case, the base-labile Fmoc group) is removed from the resin-bound amino acid or peptide to expose a free amine. uci.edu

Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly exposed amine, forming a peptide bond. oup.com

This cyclical process is repeated until the desired peptide sequence is assembled. The use of a solid support simplifies the synthesis by allowing for the easy removal of excess reagents and byproducts through simple filtration and washing, which also facilitates automation. oup.com

Significance of Protected Amino Acids as Building Blocks in Synthetic Peptidology

The use of protecting groups is an essential strategy in peptide chemistry to prevent unwanted side reactions during synthesis. biomatik.comnih.gov Amino acids possess multiple reactive functional groups, including the α-amino group, the C-terminal carboxylic acid, and, for many, a reactive side chain. nih.gov To ensure the formation of the correct peptide sequence, these reactive sites must be temporarily masked or "protected". biomatik.comcreative-peptides.com

There are three main categories of protecting groups used in peptide synthesis:

N-terminal Protecting Groups: These are temporary groups, such as Fmoc or Boc (tert-butyloxycarbonyl), that protect the α-amino group. biomatik.com The Fmoc group is notably base-labile, meaning it can be removed under mild basic conditions, typically with a solution of piperidine (B6355638) in DMF. uci.educreative-peptides.com

C-terminal Protecting Groups: In liquid-phase synthesis, the C-terminus of the first amino acid must be protected. biomatik.com In SPPS, the solid support itself acts as the C-terminal protecting group. du.ac.in

Side Chain Protecting Groups: These are considered "permanent" during the chain assembly process as they must remain intact throughout the repeated cycles of Nα-deprotection and coupling. du.ac.inoup.com They are only removed during the final cleavage step, which liberates the completed peptide from the resin. du.ac.in

By employing this dual protection strategy—a temporary group for the α-amino group and more robust groups for the side chains—chemists can exert precise control over the peptide synthesis process, ensuring that peptide bonds are formed only at the intended locations. creative-peptides.com

Role of D-Amino Acid Derivatives in Peptide Structure and Functionality

While the vast majority of amino acids found in nature are in the L-configuration, the incorporation of their non-superimposable mirror images, D-amino acids, into synthetic peptides has become a powerful tool in peptide design. lifetein.comrsc.org The presence of D-amino acids can bestow unique and advantageous properties upon a peptide.

One of the most significant benefits is enhanced stability. lifetein.com Peptides containing D-amino acids are significantly more resistant to degradation by proteases, the enzymes that typically break down peptides composed of L-amino acids. lifetein.comfrontiersin.orgmdpi.com This increased enzymatic stability can lead to a longer half-life in biological systems and improved bioavailability, which is particularly valuable for therapeutic peptides. lifetein.com

Furthermore, the introduction of D-amino acids can have profound effects on the peptide's three-dimensional structure and, consequently, its biological activity. nih.gov This can lead to unique biological activities not observed in their all-L-amino acid counterparts, including altered receptor binding affinity and specificity. lifetein.commdpi.com For instance, some antimicrobial peptides containing D-amino acids exhibit potent activity by forming ion channels in cell membranes. rsc.orgmdpi.com

| Property | Effect of D-Amino Acid Incorporation |

| Enzymatic Stability | Increased resistance to protease degradation. lifetein.comfrontiersin.org |

| Bioavailability | Often improved due to longer half-life. lifetein.com |

| Biological Activity | Can be altered or enhanced; may exhibit unique activities. lifetein.commdpi.com |

| Structure | Induces changes in secondary and tertiary conformation. nih.gov |

Overview of Arginine Protecting Group Strategies in Fmoc Chemistry

Arginine, with its strongly basic and nucleophilic guanidino side chain, presents a particular challenge in peptide synthesis. nih.gov Although the protonated guanidinium (B1211019) group has low reactivity towards acylation, its side chain must be protected to prevent side reactions and to improve solubility in the organic solvents commonly used in SPPS. nih.gov

In the context of Fmoc-based SPPS, several sulfonyl-based protecting groups have been developed for the arginine side chain. The choice of protecting group is critical, as it must be stable to the basic conditions used for Fmoc removal yet be cleavable under the final acidic conditions used to release the peptide from the resin. The most common arginine protecting groups in Fmoc chemistry are Mtr, Pmc, and Pbf. peptide.com

Mtr (4-methoxy-2,3,6-trimethylphenylsulfonyl): The Mtr group is an acid-labile protecting group that can be removed with trifluoroacetic acid (TFA), often in the presence of scavengers like thioanisole (B89551). nih.govpeptide.com However, it is less acid-labile compared to Pmc and Pbf, requiring prolonged cleavage times, which can sometimes lead to undesired side reactions. peptide.comthermofisher.com Its use is often recommended for peptides containing only one or two arginine residues. peptide.com

Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl): The Pmc group is more acid-labile than Mtr, making it a more suitable choice for peptides with multiple arginine residues. peptide.com

Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl): Pbf is the most acid-labile of these three common protecting groups and is now widely considered the best choice for arginine protection in Fmoc-SPPS. peptide.comresearchgate.net It allows for faster and cleaner deprotection, even in peptides containing multiple arginine and tryptophan residues. thermofisher.comresearchgate.net

During the final acid cleavage, the released sulfonyl-based protecting groups can potentially react with electron-rich side chains of other amino acids, such as tryptophan, leading to unwanted byproducts. google.com This necessitates the use of "scavengers" in the cleavage cocktail to trap these reactive species.

| Protecting Group | Relative Rate of Acid Cleavage | Key Characteristics |

| Pbf | Fastest | Most labile; generally preferred for ease of removal. peptide.comthermofisher.com |

| Pmc | Intermediate | More labile than Mtr; useful for multiple Arg residues. peptide.com |

| Mtr | Slowest | Requires prolonged cleavage times; risk of side reactions. thermofisher.compeptide.com |

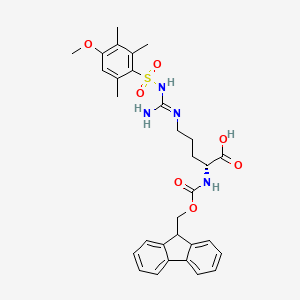

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-5-[[amino-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H36N4O7S/c1-18-16-27(41-4)19(2)20(3)28(18)43(39,40)35-30(32)33-15-9-14-26(29(36)37)34-31(38)42-17-25-23-12-7-5-10-21(23)22-11-6-8-13-24(22)25/h5-8,10-13,16,25-26H,9,14-15,17H2,1-4H3,(H,34,38)(H,36,37)(H3,32,33,35)/t26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKGHIEITYHYVED-AREMUKBSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H36N4O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

608.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120075-24-3 | |

| Record name | (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-[N'-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)carbamimidamido]pentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Fmoc D Arg Mtr Oh

General Synthetic Pathway from D-Arginine Precursors

The chemical synthesis of Fmoc-D-Arg(Mtr)-OH begins with the starting material, D-Arginine. The guanidino group in the side chain of arginine is highly basic and nucleophilic, necessitating protection to prevent unwanted side reactions during peptide coupling. researchgate.net Similarly, the alpha-amino group must be reversibly protected to control the sequence of amino acid addition. peptide.com

While a specific, detailed pathway for this compound is not extensively published in primary literature, a representative synthesis can be constructed based on established methods for analogous compounds like Fmoc-L-Arg(Pbf)-OH. chemicalbook.com The general sequence involves a series of protection and deprotection steps:

Carboxyl Group Protection (Esterification) : The synthesis often begins by protecting the carboxylic acid group of D-Arginine as an ester (e.g., a methyl ester) to prevent its interference in subsequent reactions. This is typically achieved by reacting D-Arginine hydrochloride with an alcohol like methanol (B129727) in the presence of an acid catalyst such as thionyl chloride. chemicalbook.com

Temporary α-Amino Group Protection : The alpha-amino group is temporarily protected, often with the tert-Butyloxycarbonyl (Boc) group. This is done by reacting the D-Arginine ester with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) under basic conditions. chemicalbook.com

Side-Chain Guanidino Group Protection : The key Mtr group is introduced onto the omega (ω) nitrogen of the guanidino side chain. This involves reacting the Nα-Boc-D-Arginine ester with 4-methoxy-2,3,6-trimethylbenzenesulfonyl chloride (Mtr-Cl) in the presence of a base.

α-Amino Group Deprotection : The temporary Boc group is removed from the alpha-amino position under acidic conditions (e.g., using HCl in ethyl acetate), exposing the free amine. chemicalbook.com

Carboxyl Group Deprotection (Saponification) : The methyl ester is hydrolyzed back to a carboxylic acid using a base such as sodium hydroxide (B78521) (NaOH) in an aqueous alcohol solution. chemicalbook.com This step yields H-D-Arg(Mtr)-OH.

Final Nα-Fmoc Group Installation : The final step is the introduction of the Fmoc group onto the newly exposed alpha-amino group by reacting H-D-Arg(Mtr)-OH with an Fmoc-donating reagent like N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions. chemicalbook.com

This strategic sequence ensures that the correct protecting groups are installed at the desired positions, culminating in the target molecule, this compound.

Installation of N-alpha-Fluorenylmethyloxycarbonyl (Fmoc) Protecting Group

The installation of the N-alpha-9-fluorenylmethyloxycarbonyl (Fmoc) group is a critical step that renders the amino acid suitable for Fmoc-based solid-phase peptide synthesis (SPPS). peptide2.com The Fmoc group is stable under the acidic conditions used for side-chain deprotection but is readily cleaved by mild bases, typically piperidine (B6355638), allowing for sequential elongation of the peptide chain. chempep.com

The reaction is generally performed on the deprotected α-amino group of the H-D-Arg(Mtr)-OH intermediate. A common and effective method for this transformation is the Schotten-Baumann reaction, which involves the acylation of the amino group in a biphasic or homogeneous aqueous-organic system under basic conditions.

A representative procedure, based on the synthesis of similar arginine derivatives, is as follows:

The H-D-Arg(Mtr)-OH intermediate is dissolved in an aqueous solvent mixture, such as water and tetrahydrofuran (B95107) (THF). chemicalbook.com

A base, typically sodium carbonate (Na₂CO₃), is added to the solution to deprotonate the α-amino group and maintain an alkaline pH, generally between 8.0 and 9.0. chemicalbook.com

The Fmoc-donating reagent, most commonly Fmoc-OSu, is added portion-wise while maintaining the temperature, often between 15-20°C, to control the reaction rate and minimize side reactions. chemicalbook.com

The reaction progress is monitored using a technique like Thin-Layer Chromatography (TLC). Upon completion, the product is isolated through a workup procedure that typically involves acidification to precipitate the Fmoc-protected amino acid, followed by extraction into an organic solvent. chemicalbook.com

Introduction of N-omega-(4-Methoxy-2,3,6-trimethylbenzenesulfonyl) (Mtr) Side-Chain Protection

The N-omega-(4-methoxy-2,3,6-trimethylbenzenesulfonyl) (Mtr) group is a sulfonyl-based protecting group specifically designed to protect the highly nucleophilic guanidino function of the arginine side chain. nih.gov It belongs to a class of protecting groups that are labile to acids, allowing for their removal during the final cleavage of the peptide from the resin support, typically with trifluoroacetic acid (TFA). peptide.compeptide.com The Mtr group is more acid-labile than the tosyl (Tos) group but less labile than more modern protecting groups like Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) and Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl). nih.gov

The introduction of the Mtr group is accomplished by reacting an N-alpha-protected D-arginine derivative (such as Nα-Boc-D-Arg-OMe) with 4-methoxy-2,3,6-trimethylbenzenesulfonyl chloride (Mtr-Cl). The reaction mechanism involves the nucleophilic attack of one of the terminal nitrogens of the guanidino group on the electrophilic sulfur atom of the sulfonyl chloride.

The reaction is typically carried out under the following conditions:

Solvent : An organic solvent such as acetone (B3395972) is commonly used. chemicalbook.com

Base : A base, for instance, potassium carbonate (K₂CO₃), is required to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction. chemicalbook.com

Temperature : The reaction may be performed at a moderately elevated temperature (e.g., 40-45°C) to ensure a reasonable reaction rate. chemicalbook.com

Monitoring : The progress of the reaction is tracked via TLC until the starting arginine derivative is consumed. chemicalbook.com

Upon completion, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The resulting Nα-Boc-D-Arg(Mtr)-OMe is then carried forward to the subsequent deprotection and Fmoc installation steps.

Purification and Isolation Strategies for this compound in Research Scale

After the synthesis is complete, the crude this compound must be purified to remove unreacted starting materials, reagents, and byproducts. The required purity level is typically very high (>99%) to ensure the successful synthesis of high-quality peptides. phenomenex.com Several methods are employed at the research scale for purification and isolation.

Solvent Washing and Trituration: A straightforward and common initial purification step involves washing or triturating the crude solid product with a suitable organic solvent. This method is effective at removing more soluble impurities. For many Fmoc-amino acids, including arginine derivatives, heating a suspension of the crude product in a solvent like toluene, followed by cooling and filtration, can significantly improve purity by washing away residual reagents and byproducts. ajpamc.comajpamc.com

Recrystallization: Recrystallization is a powerful technique for purifying solid compounds. The crude this compound can be dissolved in a suitable solvent system at an elevated temperature, and then allowed to cool slowly, promoting the formation of high-purity crystals. A common solvent system for Fmoc-amino acids is a mixture of ethanol (B145695) and water. google.com The process involves dissolving the crude material in the solvent mixture at 60-80°C, followed by cooling to induce crystallization. The purified crystals are then collected by filtration, washed, and dried. google.com

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): For achieving the highest purity, preparative RP-HPLC is the standard method. bachem.com This technique separates the target compound from impurities based on differences in their hydrophobicity.

| Parameter | Typical Condition | Purpose |

| Stationary Phase | C18-modified silica | Provides a non-polar surface for hydrophobic interactions. bachem.com |

| Mobile Phase A | 0.1% TFA in Water | Acidic aqueous solvent to ensure protonation of carboxylates and act as an ion-pairing agent. bachem.com |

| Mobile Phase B | 0.1% TFA in Acetonitrile (B52724) | Organic solvent used to elute the compound from the column by increasing the mobile phase hydrophobicity. bachem.com |

| Elution | Gradient | A gradually increasing concentration of Mobile Phase B is used to elute compounds in order of increasing hydrophobicity. |

| Detection | UV at 210-220 nm or 254 nm | The fluorenyl group of Fmoc provides strong UV absorbance for detection. google.combachem.com |

Fractions containing the pure product are collected, combined, and the solvent is removed, typically by lyophilization (freeze-drying), to yield the final product as a white, fluffy powder. Analytical HPLC is used to confirm the purity of the final product. phenomenex.com

Protecting Group Strategies and Deprotection Mechanisms in Peptide Synthesis

Orthogonality Principle in Fmoc Solid-Phase Peptide Synthesis

Solid-phase peptide synthesis relies on the principle of orthogonality, which involves the use of multiple classes of protecting groups that can be removed under distinct chemical conditions. umn.edu This allows for the selective deprotection of one group while others remain intact. In the context of Fmoc-D-Arg(Mtr)-OH, the Fmoc (9-fluorenylmethoxycarbonyl) group serves as the temporary N-alpha-amino protecting group, while the Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl) group acts as the "permanent" side-chain protecting group for the guanidino function of arginine.

The Fmoc group is base-labile, meaning it is removed by treatment with a mild base, typically a secondary amine like piperidine (B6355638). researchgate.net Conversely, the Mtr group and the linkage of the peptide to the resin are acid-labile, requiring strong acid conditions for their removal. researchgate.netnih.gov This orthogonal scheme is a cornerstone of Fmoc SPPS, as it ensures that the acid-labile side-chain protecting groups and the resin linkage are unaffected during the repetitive, base-catalyzed removal of the Fmoc group at each cycle of amino acid addition. researchgate.netnih.gov

| Protecting Group | Chemical Nature | Deprotection Condition | Role in Synthesis |

| Fmoc | Base-labile | Mild base (e.g., Piperidine) | Temporary N-alpha protection |

| Mtr | Acid-labile | Strong acid (e.g., TFA) | "Permanent" side-chain protection |

N-alpha-Fmoc Deprotection

The removal of the Fmoc group is a critical step that must be efficient to ensure the successful elongation of the peptide chain. nih.gov

The deprotection of the Fmoc group proceeds through a base-catalyzed β-elimination mechanism. nih.govfiveable.me The process is initiated by the abstraction of the acidic proton at the C9 position of the fluorenyl ring system by a base, typically a secondary amine. nih.govspringernature.comluxembourg-bio.com This leads to the formation of a dibenzofulvene (DBF) intermediate and the release of the free amine of the peptide chain. springernature.comluxembourg-bio.com

The kinetics of Fmoc removal can be influenced by the choice of base and solvent. The reaction is generally rapid in polar solvents like N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP). springernature.com Secondary amines are particularly effective as they also act as scavengers, trapping the reactive dibenzofulvene intermediate to form a stable adduct, which prevents side reactions. nih.govspringernature.com Studies have shown that with 5% piperidine in DMF, Fmoc removal can be completed in as little as 3 minutes. researchgate.net

Several reagents are commonly employed for the removal of the Fmoc group.

Piperidine : The most widely used reagent for Fmoc deprotection is a 20% solution of piperidine in DMF. iris-biotech.de It is highly effective and also scavenges the dibenzofulvene byproduct. peptide.com However, piperidine is a regulated substance and can induce aspartimide formation in sensitive sequences. iris-biotech.deresearchgate.net

DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) : DBU is a stronger, non-nucleophilic base that can remove the Fmoc group much faster than piperidine, which is advantageous for difficult or long peptide sequences. peptide.compeptide.com However, because it is non-nucleophilic, it cannot scavenge the dibenzofulvene intermediate on its own. peptide.comnih.gov Therefore, a scavenger, often a small amount of piperidine, is typically added to the DBU solution. peptide.compeptide.com DBU is also known to catalyze aspartimide formation. peptide.com

| Reagent | Concentration | Advantages | Disadvantages |

| Piperidine | 20% in DMF | Effective, scavenges DBF | Regulated, can cause aspartimide formation |

| DBU | 2% in DMF | Faster deprotection | Does not scavenge DBF, catalyzes aspartimide formation |

| 4-Methylpiperidine | 20% in DMF | Efficient as piperidine, not a controlled substance | - |

| Piperazine/DBU | - | Rapid and efficient, safer alternative to piperidine | - |

While base-mediated deprotection is standard, alternative methods have been developed for specific applications. One such method is hydrogenolysis. The Fmoc group is generally stable to hydrogenation, but it can be removed under certain conditions, such as using Pd/C in the presence of a mild acid. acs.orghighfine.com This approach is particularly valuable for the synthesis of sensitive peptides containing functionalities that are incompatible with basic deprotection conditions. acs.orgnih.gov Recent research has demonstrated a novel Fmoc deprotection method using hydrogenolysis under mildly acidic conditions, which is also tolerant of acid-sensitive protecting groups like Boc. acs.orgnih.gov This expands the versatility and orthogonality of protecting group strategies in complex peptide synthesis. nih.gov

N-omega-Mtr Side-Chain Deprotection

The Mtr group is employed to protect the guanidino side chain of arginine during peptide synthesis.

The Mtr group is an acid-labile protecting group, meaning it is removed under strong acidic conditions. peptide.com In Fmoc-based synthesis, the final cleavage step, which removes the peptide from the resin support, also typically removes the Mtr group. peptide.com This is commonly achieved by treatment with trifluoroacetic acid (TFA). peptide.compeptide.com

Optimization of Acidic Deprotection Conditions (e.g., Trifluoroacetic Acid (TFA) Mixtures with Scavengers)

The removal of the 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) protecting group from the guanidino side chain of arginine is a critical and often challenging step in Fmoc-based solid-phase peptide synthesis (SPPS). The Mtr group is known for its high acid stability, requiring prolonged treatment with strong acids for complete cleavage. Standard deprotection is typically achieved using a high concentration of trifluoroacetic acid (TFA), often for extended periods which can range from several hours to as long as 24 hours, particularly when multiple Arg(Mtr) residues are present in the peptide sequence.

Optimization of these conditions is crucial to ensure complete deprotection while minimizing acid-catalyzed side reactions on sensitive amino acid residues. The deprotection process can be monitored by High-Performance Liquid Chromatography (HPLC) to determine the optimal cleavage time. This helps to find a balance between the complete removal of the Mtr group and the degradation of the peptide, especially in sequences containing sensitive residues like tryptophan.

To enhance the efficiency of Mtr group removal and mitigate side reactions, various TFA "cocktails" have been developed. These mixtures contain TFA as the primary cleavage reagent, along with a combination of additives known as scavengers. The composition of the cleavage cocktail is tailored based on the specific amino acid sequence of the peptide. thermofisher.comiris-biotech.de For instance, "Reagent R," which is composed of TFA, thioanisole (B89551), anisole, and 1,2-ethanedithiol (EDT), is particularly well-suited for the deprotection of sulfonyl-protected arginine residues like Arg(Mtr). iris-biotech.depeptide.com Thioanisole, a component of Reagent R, has been shown to accelerate the removal of the Mtr group in TFA.

Below is an interactive table detailing common TFA-based cleavage cocktails used for peptides containing Arg(Mtr) and other sensitive residues.

| Cleavage Cocktail | Composition (v/v or w/v) | Key Applications & Remarks |

| Standard TFA/TIS/Water | TFA (95%), Triisopropylsilane (B1312306) (TIS, 2.5%), Water (2.5%) | Suitable for many sequences, but may be insufficient for complete Mtr deprotection or for protecting against all side reactions in complex peptides. |

| Reagent K | TFA (82.5%), Phenol (5%), Water (5%), Thioanisole (5%), EDT (2.5%) | A widely used "universal" cleavage mixture, effective for peptides with a variety of sensitive residues including Cys, Met, Trp, and Tyr. Recommended for deprotecting Arg(Mtr) after the peptide has been cleaved from the resin. peptide.com |

| Reagent R | TFA (90%), Thioanisole (5%), Anisole (2%), EDT (3%) | Ideal for the cleavage and deprotection of peptides containing sulfonyl-protected arginine residues such as Arg(Mtr). iris-biotech.depeptide.com Also recommended for tryptophan-containing peptides to minimize side reactions. peptide.com |

| Reagent B | TFA (88%), Phenol (5%), Water (5%), TIS (2%) | A general-purpose cleavage cocktail compatible with most peptide sequences, including those with Arg(Mtr). wpmucdn.com |

Role of Scavengers in Mtr Deprotection to Mitigate Side Reactions

During the TFA-mediated cleavage of the Mtr group, highly reactive cationic species are generated. These electrophilic carbocations, if not neutralized, can lead to a variety of undesirable side reactions by attacking nucleophilic side chains of certain amino acids. Scavengers are nucleophilic reagents added to the cleavage cocktail to "trap" these reactive cations, thereby preventing the modification of the peptide. thermofisher.com

The cleavage of the Mtr group from arginine can result in the formation of a transient sulfonyl cation. In the absence of effective scavengers, this species can lead to the O-sulfonation of serine and threonine residues, forming peptide sulfuric acid mono-esters as significant side-products. The presence of scavengers is critical to suppress this and other side reactions.

Common scavengers and their specific roles in mitigating side reactions during Mtr deprotection are outlined below:

Thioanisole : This scavenger is particularly effective in accelerating the removal of sulfonyl-based protecting groups like Mtr. It also acts as a scavenger for the generated carbocations.

1,2-Ethanedithiol (EDT) : As a soft nucleophile, EDT is a highly effective scavenger for a wide range of carbocations. However, prolonged exposure of tryptophan-containing peptides to EDT in TFA can lead to the modification of the tryptophan indole (B1671886) side chain through dithioketal formation.

Phenol : Phenol is a common scavenger that can capture carbocations, although it is less effective than thiol-based scavengers for some reactive species. It is a component of several standard cleavage cocktails like Reagent K and Reagent B. iris-biotech.dewpmucdn.com

Triisopropylsilane (TIS) : TIS is a "hard" scavenger that is particularly effective at reducing and capturing stable carbocations such as the trityl cation. iris-biotech.de It functions by hydride transfer.

Water : Often included in cleavage cocktails in small percentages, water can act as a scavenger for tert-butyl cations generated from other protecting groups (e.g., tBu, Boc), which can also be present in the synthesis of a peptide containing this compound. wpmucdn.com

The following interactive table summarizes the functions of common scavengers used during the deprotection of Arg(Mtr) and other protected residues.

| Scavenger | Type | Targeted Side Reactions / Protected Residues |

| Thioanisole | Thioether | Accelerates Mtr removal; Scavenges sulfonyl cations and other carbocations. |

| 1,2-Ethanedithiol (EDT) | Thiol | General and effective scavenger for a broad range of carbocations. |

| Phenol | Aromatic | Scavenges various carbocations. iris-biotech.de |

| Triisopropylsilane (TIS) | Silane | Reduces and captures stable carbocations (e.g., trityl). iris-biotech.de |

| Water | - | Scavenges tert-butyl cations. wpmucdn.com |

Alternative Deprotection Methodologies for Mtr (e.g., Trimethylsilyl Bromide (TMSBr))

Given the challenges associated with the slow, strongly acidic cleavage of the Mtr group using TFA, alternative deprotection methodologies have been explored. One of the most effective alternatives is the use of Trimethylsilyl Bromide (TMSBr).

The TMSBr method offers a significantly faster and cleaner deprotection of Arg(Mtr) residues compared to traditional TFA-based cocktails. Research has shown that TMSBr can cleanly deprotect up to four Arg(Mtr) residues in as little as 15 minutes. This rapid deprotection minimizes the peptide's exposure to harsh acidic conditions, thereby reducing the potential for acid-catalyzed side reactions and degradation of the final product.

A key advantage of the TMSBr method is its ability to completely suppress the formation of sulfonation by-products, even in the presence of unprotected tryptophan. This makes it a highly valuable technique for the synthesis of complex peptides containing multiple Arg(Mtr) and Trp residues.

A typical protocol for TMSBr-mediated deprotection involves treating the peptide-resin with a solution of TMSBr in TFA, in the presence of scavengers such as EDT, m-cresol, and thioanisole, at a reduced temperature (0 °C).

Below is a table comparing the standard TFA deprotection with the alternative TMSBr methodology for the Mtr group.

| Deprotection Method | Reagents | Typical Conditions | Advantages | Disadvantages |

| TFA with Scavengers | High concentration of TFA (e.g., 82.5-95%) with a cocktail of scavengers (e.g., thioanisole, EDT, phenol). | Room temperature, 2-24 hours. | Widely used and well-established. | Slow reaction time; Potential for acid-catalyzed side reactions and peptide degradation with prolonged exposure. |

| Trimethylsilyl Bromide (TMSBr) | TMSBr in TFA with scavengers (e.g., EDT, m-cresol, thioanisole). | 0 °C, 15 minutes. | Very rapid deprotection; Suppresses sulfonation side reactions; Cleaner product profile. | Requires specific reagents and conditions; TMSBr is highly reactive. |

Integration of Fmoc D Arg Mtr Oh into Advanced Peptide Synthesis Strategies

Application in the Synthesis of D-Arginine-Containing Peptides

The use of Fmoc-D-Arg(Mtr)-OH is pivotal for the synthesis of peptides containing D-arginine. The incorporation of this D-enantiomer can significantly alter a peptide's secondary structure and increase its resistance to proteases, which are highly specific for L-amino acids. chempep.com This enhanced stability is a crucial attribute for the development of peptide-based therapeutics with longer biological half-lives. chempep.com For instance, the substitution of L-arginine with D-arginine in antimicrobial peptides has been shown to improve membrane permeability and increase mitochondrial accumulation. peptide.com

The Mtr protecting group is characterized by its acid lability, allowing for its removal with trifluoroacetic acid (TFA) in the presence of scavengers like thioanisole (B89551) during the final cleavage step from the resin. peptide.compeptide.com This compatibility with standard Fmoc-SPPS cleavage conditions makes this compound a practical choice for introducing D-arginine into synthetic peptides.

Strategies for Incorporating this compound in Complex Peptide Sequences

The successful incorporation of this compound into complex peptide sequences requires careful consideration of coupling strategies to ensure high efficiency and minimize side reactions. Standard coupling reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often employed to activate the carboxyl group of the amino acid for peptide bond formation. americanpeptidesociety.org

However, the bulky nature of the Mtr group can sometimes present steric hindrance, potentially slowing down coupling reactions. To overcome this, extended coupling times or the use of more potent activating agents may be necessary. americanpeptidesociety.org Additionally, monitoring the completion of the coupling reaction is crucial to prevent the formation of deletion sequences, which can complicate purification.

A significant side reaction to consider during the incorporation of arginine derivatives is the formation of a δ-lactam. rsc.orgmdpi.com This intramolecular cyclization renders the amino acid inactive for further coupling. rsc.org While the Mtr group is generally less prone to this than some other protecting groups, careful control of activation conditions is still warranted. mdpi.com

Impact on Peptide Chain Elongation and Coupling Efficiency

The relative deprotection rates for common arginine side-chain protecting groups are as follows: Pbf > Pmc > Mtr. peptide.com This indicates that Mtr is more stable to the acidic conditions used for repeated Nα-Fmoc group removal, but requires harsher conditions for final cleavage. This property can be advantageous in preventing premature deprotection during the synthesis of long peptides. However, it can also lead to side reactions if not carefully managed. One such side reaction is the O-sulfonation of serine and threonine residues during the cleavage of Mtr groups in the absence of suitable scavengers. nih.gov

| Protecting Group | Relative Deprotection Rate | Cleavage Conditions | Potential Side Reactions |

|---|---|---|---|

| Pbf | Fastest | Mild TFA cocktails | Less prone to side reactions |

| Pmc | Intermediate | Standard TFA cocktails | Similar to Pbf |

| Mtr | Slowest | Stronger TFA cocktails with scavengers | O-sulfonation of Ser/Thr nih.gov |

Considerations for the Synthesis of Arginine-Rich Peptide Constructs

The synthesis of peptides rich in arginine presents unique challenges due to the high basicity and reactivity of the guanidinium (B1211019) group. When multiple Arg(Mtr) residues are present in a sequence, longer deprotection times are typically required for complete removal of the Mtr groups. peptide.com This extended exposure to strong acid can increase the risk of side reactions, including the aforementioned O-sulfonation and potential modification of other sensitive residues like tryptophan. peptide.comnih.gov

Challenges and Mitigation Strategies in Peptide Synthesis Utilizing Fmoc D Arg Mtr Oh

Guanidino Side-Chain Reactivity and Unwanted Side Reactions during Synthesis

The guanidino group of arginine is highly basic and nucleophilic, necessitating robust protection throughout peptide synthesis. However, even with the Mtr group in place, side reactions can occur, particularly during the coupling step.

One of the most significant side reactions is δ-lactam formation . This intramolecular cyclization occurs when the activated carboxylic acid of the Fmoc-D-Arg(Mtr)-OH derivative reacts with its own side-chain guanidino moiety. rsc.org This process leads to the consumption of the activated amino acid, which can result in incomplete coupling and the formation of deletion sequences (des-Arg peptides). nih.gov To counteract this, repeated couplings are often necessary, which increases the cost and time of the synthesis. nih.gov

Another major concern is the potential for sulfonation of other amino acid residues. During the final cleavage and deprotection steps, the cleaved Mtr group can generate reactive sulfonyl species. merckmillipore.comnih.gov These species can then modify sensitive residues, particularly tryptophan, leading to undesired sulfonated by-products. merckmillipore.com This side reaction is a well-documented issue with sulfonyl-based protecting groups like Mtr. nih.govpeptide.com Serine and threonine residues have also been reported to undergo O-sulfonation. nih.gov

Issues Related to Mtr Deprotection Completeness and Product Purity

The Mtr group is known for being significantly less acid-labile compared to other sulfonyl-based protecting groups like Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) and Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl). thermofisher.com This characteristic presents a major challenge in achieving complete deprotection, which directly impacts the final product's purity.

Complete removal of the Mtr group often requires prolonged exposure to strong acids, such as trifluoroacetic acid (TFA). nih.govpeptide.com Deprotection times can range from 3 to 6 hours, and in peptides containing multiple Arg(Mtr) residues, this can extend up to 24 hours. merckmillipore.comthermofisher.com Such extended cleavage times can lead to the degradation of the peptide product and the formation of various impurities.

Incomplete deprotection is a common cause of failed syntheses, especially for longer peptides. The presence of residual Mtr groups on the final peptide complicates purification and can compromise the biological activity of the synthetic peptide. Monitoring the deprotection process by HPLC is often necessary to find a balance between complete Mtr removal and minimizing peptide degradation. peptide.com

Interactions with Sensitive Amino Acid Residues during Cleavage and Deprotection

The harsh acidic conditions and reactive species generated during the cleavage of the Mtr group can adversely affect several sensitive amino acid residues within the peptide sequence.

Tryptophan (Trp): The indole (B1671886) side-chain of tryptophan is highly susceptible to modification. The sulfonyl moieties released from the Mtr group can lead to the formation of sulfonated tryptophan by-products. peptide.com Furthermore, prolonged exposure to TFA and scavengers like ethanedithiol (EDT) can cause other modifications, such as dithioketal formation. The carbocations generated during cleavage can also alkylate the indole ring. thermofisher.com

Methionine (Met): The thioether side-chain of methionine is prone to oxidation, forming methionine sulfoxide. This can be exacerbated by the extended cleavage times required for Mtr removal. Care must be taken to exclude oxygen and use peroxide-free reagents.

Tyrosine (Tyr): The phenolic side-chain of tyrosine can also be a target for electrophilic attack by carbocations generated during deprotection, leading to alkylation.

The following table summarizes the potential side reactions for these sensitive residues during Mtr deprotection.

| Sensitive Residue | Potential Side Reaction(s) | Primary Cause |

| Tryptophan (Trp) | Sulfonation, Alkylation, Dithioketal formation | Cleaved Mtr group, Carbocations, Scavengers (EDT) |

| Methionine (Met) | Oxidation (to sulfoxide) | Acidic conditions, Oxygen |

| Cysteine (Cys) | Alkylation | Carbocations from other protecting groups/linker |

| Tyrosine (Tyr) | Alkylation | Carbocations from other protecting groups/linker |

Strategies to Minimize By-product Formation

Several strategies have been developed to address the challenges associated with this compound and minimize the formation of by-products.

A key approach is the use of optimized cleavage cocktails containing a mixture of TFA and various scavengers. Scavengers are nucleophilic reagents that trap the reactive cationic species generated during deprotection, preventing them from modifying the peptide. merckmillipore.com

Common Scavenger Strategies:

For Tryptophan Protection: To prevent the sulfonation of tryptophan, the most effective strategy is to use Fmoc-Trp(Boc)-OH for its incorporation into the peptide sequence. merckmillipore.compeptide.com The Boc group on the indole nitrogen effectively shields it from modification.

General Scavengers: A variety of scavengers are used to quench carbocations. These include water, triisopropylsilane (B1312306) (TIS), phenol, and thioanisole (B89551). wpmucdn.comiris-biotech.de Reagent K (TFA/water/phenol/thioanisole/EDT) is a popular, robust mixture for complex peptides. merckmillipore.comiris-biotech.de

Alternative Cleavage Reagents:

Trimethylsilyl bromide (TMSBr): Cleavage with TMSBr has been shown to be highly effective, cleanly deprotecting up to four Arg(Mtr) residues in as little as 15 minutes. This method also completely suppresses the formation of sulfonation by-products, even with unprotected tryptophan. merckmillipore.com

HBF4 in TFA: A 1 M solution of tetrafluoroboric acid (HBF4) in TFA can cleave the Mtr group in under an hour, significantly reducing the risk of tryptophan alkylation. merckmillipore.com

The table below outlines common cleavage cocktails and their applications.

| Reagent/Cocktail | Composition | Application/Benefit |

| Reagent K | TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5) | General-purpose, effective for peptides with Cys, Met, Trp, Tyr. iris-biotech.de |

| Reagent R | TFA/Thioanisole/Anisole/EDT (90:5:2:3) | Ideal for deprotection of sulfonyl-protected Arginine. iris-biotech.de |

| TFA/TIS/Water | (95:2.5:2.5) | A general, non-malodorous cocktail suitable for many sequences, especially when Trp(Boc) is used. merckmillipore.com |

| TMSBr Cocktail | TMSBr/EDT/m-cresol/thioanisole in TFA | Rapid and clean deprotection of multiple Arg(Mtr) residues; suppresses sulfonation. merckmillipore.com |

Optimization of Reaction Parameters for Improved Synthetic Yields and Purity

Beyond the choice of reagents, optimizing the reaction conditions is crucial for maximizing the yield and purity of peptides synthesized with this compound.

Temperature and Time: Controlling the reaction temperature and duration is critical. High temperatures and prolonged reaction times, especially during coupling and deprotection, can increase the likelihood of side reactions like δ-lactam formation and racemization. creative-peptides.com For Mtr deprotection, it is essential to determine the minimum time required for complete cleavage through pilot experiments and HPLC monitoring to avoid unnecessary exposure to harsh acidic conditions. peptide.com If complete deprotection is not achieved within a reasonable timeframe (e.g., 6 hours), it is often better to precipitate the peptide and repeat the cleavage with fresh reagents.

Solvent Choice: The choice of solvent can influence reaction outcomes. During synthesis, using solvents like N,N-dimethylformamide (DMF) is standard. However, for "difficult sequences" prone to aggregation, adding chaotropic agents or using alternative solvent mixtures can improve coupling efficiency. creative-peptides.com

Coupling Reagents: The selection of coupling reagents for the incorporation of this compound can influence the extent of δ-lactam formation. While standard carbodiimide-based activators are common, careful optimization of activation time and equivalents may be necessary to favor intermolecular coupling over intramolecular cyclization. nih.gov

Monitoring: As previously mentioned, analytical monitoring is a key optimization tool. HPLC analysis of small-scale trial cleavages allows for the precise determination of the optimal deprotection time for a specific peptide, ensuring a balance between complete Mtr removal and minimizing degradation. merckmillipore.compeptide.com

By carefully considering these parameters—from the initial choice of protecting groups for sensitive residues to the final cleavage conditions—the challenges associated with using this compound can be effectively managed, leading to higher yields and purer peptide products.

Analytical and Spectroscopic Characterization in Research of Fmoc D Arg Mtr Oh and Its Peptide Conjugates

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for evaluating the purity of Fmoc-D-Arg(Mtr)-OH and for monitoring the progress and completion of synthetic steps in peptide assembly.

Purity Assessment: The purity of this compound is typically determined by reverse-phase HPLC. Commercial samples often specify a purity of ≥98.0% as determined by HPLC sigmaaldrich.com. Standard analytical methods involve using a C18 column with a mobile phase gradient composed of aqueous trifluoroacetic acid (TFA) and acetonitrile (B52724) nih.govtandfonline.com. Detection is commonly performed at wavelengths where peptide bonds and Fmoc groups exhibit strong absorbance, such as 210-220 nm nih.govtandfonline.comtec5usa.com.

Reaction Monitoring: In the context of peptide synthesis, HPLC serves as a vital tool for tracking reaction kinetics and ensuring the completion of coupling and deprotection steps iris-biotech.dechempep.com. By analyzing aliquots of the reaction mixture, researchers can separate and quantify intermediate peptide species, unreacted starting materials, and byproducts chempep.commdpi.com. For instance, the efficiency of Fmoc deprotection can be assessed by monitoring the appearance or disappearance of specific UV-absorbing species, including the dibenzofulvene released from the Fmoc group nih.gov. Furthermore, HPLC can be employed to assess the loading capacity of resins or the efficiency of amino acid coupling reactions ekb.eg.

Typical HPLC Parameters: A representative HPLC method for peptide analysis involves using a C18 reverse-phase column with a mobile phase gradient. Mobile phase A is typically water containing 0.1% TFA, and mobile phase B is acetonitrile containing 0.1% TFA. A common gradient for elution might involve increasing the concentration of mobile phase B from 5% to 55% over 50 minutes, with a flow rate of 12-15 mL/min, and detection set at 210-220 nm nih.gov.

Table 1: Typical HPLC Parameters for Peptide Analysis

| Parameter | Specification |

| Column Type | C18 Reverse-Phase |

| Mobile Phase A | Water + 0.1% TFA |

| Mobile Phase B | Acetonitrile + 0.1% TFA |

| Typical Gradient | 5% B to 55% B over 50 min |

| Flow Rate | 12-15 mL/min |

| Detection Wavelength | 210-220 nm |

| Purity of this compound | ≥98.0% (HPLC) sigmaaldrich.com |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Impurity Profiling

Mass Spectrometry (MS) is a cornerstone technique for confirming the molecular identity and assessing the purity of synthesized peptides and their constituent building blocks, including this compound.

Molecular Weight Confirmation: MS provides precise molecular weight information, essential for verifying the successful incorporation of this compound into a peptide chain. The molecular weight of this compound is approximately 608.71 g/mol sigmaaldrich.comwuxiapptec.com. Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed to generate charged molecular ions (e.g., [M+H]⁺, [M+Na]⁺) that can be detected and analyzed tandfonline.com. Confirming the expected mass of the peptide conjugate is a critical step in quality control nih.gov.

Impurity Profiling: Beyond confirming the target molecular weight, MS, particularly tandem mass spectrometry (MS/MS), is invaluable for identifying and characterizing impurities that may arise during the synthesis or storage of this compound and its peptide conjugates tubitak.gov.tr. By analyzing fragmentation patterns, MS can help elucidate the structures of byproducts, truncated sequences, or degradation products, thereby contributing to a comprehensive understanding of the sample's purity profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for detailed structural elucidation and conformational analysis of organic molecules, including peptides and amino acid derivatives uzh.chiosrjournals.orgweebly.com. It provides atomic-level insights into molecular structure, connectivity, and dynamics.

Specific Data for this compound: While the principles of NMR spectroscopy are widely applied to characterize complex biomolecules, specific published NMR spectral data (e.g., detailed ¹H or ¹³C chemical shifts) for this compound were not extensively detailed in the provided search snippets. Such specific data is typically found in primary research articles detailing the synthesis and characterization of the compound or its use in specific peptide sequences.

Spectroscopic Techniques for Monitoring Protecting Group Removal during Synthesis

The successful synthesis of peptides relies on the selective removal of protecting groups at specific stages. Spectroscopic techniques offer non-destructive methods for monitoring these critical deprotection steps.

Fmoc Group Removal: The removal of the N-terminal Fmoc protecting group, a key step in Fmoc-based SPPS, can be efficiently monitored using UV-Vis spectroscopy tec5usa.comiris-biotech.dechempep.comnih.govrsc.org. The deprotection reaction, typically mediated by a secondary amine such as piperidine (B6355638) in dimethylformamide (DMF), liberates dibenzofulvene. This dibenzofulvene, or its adduct with piperidine, is a strong chromophore with characteristic absorbance maxima around 289.9 nm or 301.0 nm iris-biotech.de. The molar extinction coefficient (ε) of the Fmoc group at 300 nm is approximately 7800 M⁻¹cm⁻¹ rsc.org. By measuring the absorbance of the reaction supernatant, the extent of Fmoc deprotection can be quantified in real-time, a method commonly integrated into automated peptide synthesizers for process control tec5usa.comiris-biotech.de.

Mtr Group Removal: The Mtr group, used to protect the guanidino function of arginine, is typically cleaved under strong acidic conditions, such as treatment with trifluoroacetic acid (TFA) thermofisher.compeptide.com. Unlike Fmoc deprotection, direct UV-Vis spectroscopic monitoring of Mtr group cleavage is not standard. However, the progress and completeness of Mtr deprotection, alongside other acid-labile side-chain protecting groups, can be effectively monitored using HPLC thermofisher.compeptide.com. HPLC can differentiate between protected and deprotected peptide species based on their altered retention times, allowing for the assessment of cleavage cocktail efficiency and reaction duration thermofisher.compeptide.com.

Table 2: Spectroscopic Monitoring of Protecting Group Removal

| Protecting Group | Deprotection Reagent(s) | Monitoring Technique | Key Analyte for Monitoring | Characteristic Wavelength(s) | Notes |

| Fmoc | Piperidine (in DMF) | UV-Vis Spectroscopy | Dibenzofulvene (or adduct) | ~289.9 nm, ~301.0 nm iris-biotech.de | Molar extinction coefficient (ε at 300 nm) ~7800 M⁻¹cm⁻¹ rsc.org. Allows real-time monitoring in automated synthesizers tec5usa.comiris-biotech.de. |

| Mtr (Arg side chain) | Strong Acid (e.g., TFA) | HPLC | Protected vs. Deprotected Peptide | N/A | Monitors differences in retention times between species thermofisher.compeptide.com. |

Table 3: Key Properties of this compound

| Property | Specification | Source |

| CAS Number | 120075-24-3 | sigmaaldrich.com |

| Molecular Formula | C₃₁H₃₆N₄O₇S | sigmaaldrich.com |

| Molecular Weight | 608.71 g/mol | sigmaaldrich.comwuxiapptec.com |

| Typical Purity | ≥98.0% (HPLC) | sigmaaldrich.com |

| Appearance | White powder | sigmaaldrich.com |

| Storage Temperature | 2-8°C | sigmaaldrich.com |

| Mtr Deprotection Time | Long; potentially up to 12 hours for multiple residues thermofisher.com | thermofisher.com |

Compound List:

this compound

Dibenzofulvene

Piperidine

Trifluoroacetic acid (TFA)

Acetonitrile

Dimethylformamide (DMF)

Comparative Analysis of Arginine Protecting Groups in Fmoc Solid Phase Peptide Synthesis

Relative Lability and Stability Profiles of Mtr vs. Other Sulfonyl-based Protecting Groups (e.g., Pbf, Pmc, Mts, Tos)

The sulfonyl-based protecting groups for arginine are characterized by their acid lability, which allows for their removal during the final cleavage from the resin. However, the degree of this lability varies significantly among the different groups.

The Mtr group is known for its high acid stability, requiring prolonged treatment with strong acids like trifluoroacetic acid (TFA) for complete removal. This can be particularly problematic in peptides containing multiple arginine residues, where deprotection times of up to 12 hours may be necessary. Such extended exposure to harsh acidic conditions can lead to undesirable side reactions and degradation of the peptide.

In contrast, the Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) group was developed to be more acid-labile than Mtr, significantly reducing deprotection times. The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group is even more labile than Pmc, with its removal from TFA being approximately one to two times faster. This increased lability makes Pbf a preferred choice for the synthesis of peptides with multiple arginine residues, as complete deprotection can often be achieved in under four hours.

The Mts (mesitylene-2-sulfonyl) and Tos (tosyl) groups, which have their origins in Boc chemistry, are generally more stable than Mtr and require very strong acids like anhydrous hydrogen fluoride (B91410) (HF) for their removal. Consequently, they are less commonly employed in the milder Fmoc SPPS strategy.

| Protecting Group | Relative Lability (Increasing Acid Lability) | Common Deprotection Conditions |

|---|---|---|

| Tos (Tosyl) | Least Labile | Anhydrous HF |

| Mts (Mesitylene-2-sulfonyl) | ↓ | Anhydrous HF |

| Mtr (4-methoxy-2,3,6-trimethylphenylsulfonyl) | ↓ | TFA (prolonged treatment, up to 12-24 hours) |

| Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) | ↓ | TFA (typically 1-3 hours) |

| Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) | Most Labile | TFA (typically under 4 hours) |

Comparison of Deprotection Kinetics and Conditions with Alternative Protecting Groups (e.g., Boc2, NO2)

Beyond the sulfonyl-based groups, other protecting groups for arginine offer different deprotection strategies and kinetic profiles.

The di-Boc (Boc)2 protecting group, where two tert-butoxycarbonyl groups protect the guanidinium (B1211019) function, is readily cleaved by TFA. Both Boc groups can be removed with a solution of 95:5 TFA-water at room temperature within an hour. However, the use of Fmoc-Arg(Boc)2-OH has been associated with a higher propensity for δ-lactam formation during the coupling step, which can lead to lower coupling efficiency.

The Nitro (NO2) protecting group is a more classic protecting group, also originating from Boc chemistry. It is stable to the acidic conditions typically used for final cleavage in Fmoc SPPS. Its removal requires specific, orthogonal conditions, such as reduction with stannous chloride (SnCl2) in mild acidic conditions. This orthogonality can be advantageous in certain synthetic strategies. Recent studies have revisited the use of the NO2 group in Fmoc SPPS, highlighting its stability in solution and its ability to prevent δ-lactam formation. The deprotection kinetics with SnCl2 can be sequence-dependent and can be accelerated using ultrasound or microwave irradiation.

| Protecting Group | Deprotection Reagent | Typical Conditions | Key Kinetic Features |

|---|---|---|---|

| Mtr | TFA | Prolonged treatment (up to 12-24 hours) at room temperature. | Slow deprotection, can be incomplete with multiple Arg residues. |

| (Boc)2 | TFA/H2O (95:5) | 1 hour at room temperature. | Rapid deprotection under standard cleavage conditions. |

| NO2 | SnCl2 in mild acid (e.g., aq HCl in 2-MeTHF) | Elevated temperature (e.g., 55°C), can be accelerated by ultrasound or microwave. | Orthogonal to standard acid cleavage; kinetics are sequence-dependent. |

Influence on Overall Peptide Synthesis Yield and Purity Across Different Protecting Groups

The more labile Pbf and Pmc groups generally lead to higher yields and purity due to more efficient deprotection. For instance, one study reported that a 3-hour cleavage and deprotection with TFA resulted in a 69% yield of the desired peptide when Arg(Pbf) was used, compared to only 46% with Arg(Pmc).

| Protecting Group | Impact on Yield | Impact on Purity | Common Side Reactions |

|---|---|---|---|

| Mtr | Can be lower due to incomplete deprotection. | Lower purity due to deprotection-related byproducts. | Incomplete deprotection. |

| Pmc | Generally good, but can be lower than Pbf. | Good, but potential for Pmc-related impurities. | Alkylation of Trp. |

| Pbf | Generally high due to efficient deprotection. | High purity with reduced side reactions compared to Pmc. | Less prone to Trp alkylation than Pmc. |

| (Boc)2 | Can be significantly reduced due to δ-lactam formation. | Lower purity due to deletion sequences from inefficient coupling. | High propensity for δ-lactam formation. |

| NO2 | Can be high due to prevention of δ-lactam formation. | High purity by avoiding δ-lactam related impurities. | Potential for side reactions during reductive cleavage. |

Strategic Selection of Arginine Protecting Groups Based on Peptide Sequence Complexity and Research Objectives

For short and simple peptides with a single arginine residue, the Mtr group might be sufficient, although the more modern and labile Pbf group is generally a more reliable choice to ensure complete deprotection and high purity.

For peptides containing multiple arginine residues , the use of a highly labile protecting group is crucial to ensure complete deprotection. In this context, Pbf is the most widely recommended and utilized protecting group. The prolonged deprotection times required for Mtr make it a poor choice for such sequences.

When a peptide contains tryptophan residues , the choice of arginine protecting group becomes even more critical. During acidic cleavage, the cleaved sulfonyl protecting groups can reattach to the indole (B1671886) side chain of tryptophan, leading to alkylation and a significant reduction in the purity of the final product. The Pbf group is reported to be less prone to this side reaction compared to Pmc. To further mitigate this issue, it is often recommended to use Fmoc-Trp(Boc)-OH in conjunction with Fmoc-Arg(Pbf)-OH.

For complex synthetic strategies that require orthogonal deprotection, the NO2 group offers a distinct advantage. Its stability to TFA allows for the deprotection of other side-chain protecting groups while leaving the arginine side chain protected. This can be particularly useful in the synthesis of cyclic peptides or peptides with specific modifications.

Finally, cost and availability can also be a factor in the selection process. While Pbf is often the best choice from a chemical standpoint, it can be more expensive than other protecting groups.

Q & A

Q. What is the role of Fmoc-D-Arg(Mtr)-OH in solid-phase peptide synthesis (SPPS)?

this compound is a protected amino acid derivative critical for introducing D-arginine residues into peptide chains. The Fmoc (9-fluorenylmethyloxycarbonyl) group protects the α-amino group during iterative coupling steps, while the Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl) group safeguards the guanidine side chain of arginine. The Fmoc group is removed under mild basic conditions (e.g., 20% piperidine in DMF), enabling stepwise elongation of the peptide . The Mtr group remains intact during Fmoc deprotection but requires strong acidic conditions (e.g., 95% trifluoroacetic acid (TFA) with scavengers like triisopropylsilane) for cleavage .

Q. How do solvent selection and solubility properties influence the use of this compound in SPPS?

this compound exhibits moderate solubility in polar aprotic solvents like dimethylformamide (DMF) or dimethylacetamide (DMA), which are standard for SPPS. For optimal coupling efficiency, pre-activation with coupling reagents (e.g., HBTU/HOBt or TBTU) in DMF is recommended. Insufficient solubility can lead to incomplete coupling; in such cases, sonication at 37°C or dilution with additional solvent may improve dissolution .

Q. What are the standard protocols for deprotecting Fmoc and Mtr groups during synthesis?

- Fmoc Removal : Treat with 20% piperidine in DMF for 3–5 minutes, followed by thorough washing to eliminate byproducts like dibenzofulvene .

- Mtr Deprotection : Use a cleavage cocktail containing TFA (95%), water (2.5%), and triisopropylsilane (2.5%) for 2–4 hours at room temperature. The Mtr group’s stability under basic conditions ensures selective removal only after peptide chain assembly .

Advanced Research Questions

Q. How can coupling efficiency of this compound be optimized in sterically hindered peptide sequences?

Steric hindrance from neighboring bulky residues (e.g., Trp or Tyr) can reduce coupling efficiency. Strategies include:

- Double Coupling : Perform two sequential couplings with fresh reagents.

- Extended Reaction Times : Increase coupling duration to 1–2 hours.

- Microwave-Assisted Synthesis : Apply controlled microwave heating (50°C, 10–20 W) to enhance reaction kinetics . Monitor completeness via Kaiser or chloranil tests .

Q. What side reactions are associated with Mtr deprotection, and how can they be mitigated?

The Mtr group’s cleavage with TFA can generate sulfonic acid byproducts, which may alkylate sensitive residues (e.g., Trp or Met). To minimize side reactions:

Q. How does the D-configuration of this compound impact peptide bioactivity and protease resistance?

D-amino acids confer protease resistance and can alter peptide-receptor interactions. For example, D-arginine in CXCR4-targeting peptides (e.g., CPCR4.3) enhances metabolic stability while maintaining binding affinity. Comparative circular dichroism (CD) and enzymatic degradation assays are recommended to evaluate structural and functional effects .

Q. What analytical methods are used to assess the purity and stereochemical integrity of this compound?

- HPLC : Reverse-phase C18 columns with UV detection at 220 nm or 254 nm.

- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF to confirm molecular weight.

- Optical Rotation : Verify enantiomeric purity using polarimetry (e.g., [α]D²⁵ = +12.5° in DMF) .

Q. How does this compound compare to other arginine derivatives (e.g., Fmoc-D-Arg(Pbf)-OH) in terms of stability and compatibility?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.